molecular formula C9H22NO5P B1584827 Diethyl bis(2-hydroxyethyl)aminomethylphosphonate CAS No. 2781-11-5

Diethyl bis(2-hydroxyethyl)aminomethylphosphonate

Cat. No.: B1584827
CAS No.: 2781-11-5
M. Wt: 255.25 g/mol
InChI Key: CCJKFLLIJCGHMO-UHFFFAOYSA-N
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Description

Diethyl bis(2-hydroxyethyl)aminomethylphosphonate is a chemical compound with the molecular formula C9H22NO5P and a molecular weight of 255.253 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its phosphonate group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of diethyl bis(2-hydroxyethyl)aminomethylphosphonate involves several steps:

    Depolymerization of Paraformaldehyde: Paraformaldehyde is depolymerized to formaldehyde.

    Ring Formation: Formaldehyde reacts with diethanolamine to form 3-(2-hydroxyethyl)-1,3-oxazolidine.

    Reaction with Diethyl Phosphite: The oxazolidine compound is then reacted with diethyl phosphite in the presence of anhydrous Lewis acid catalysts.

    Filtration and Recovery: The catalysts are filtered and recovered, resulting in a yellow transparent liquid product.

Industrial Production Methods

The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process is designed to achieve high yields (over 99%) and high purity (94%-96%) while minimizing energy consumption and catalyst usage .

Chemical Reactions Analysis

Types of Reactions

Diethyl bis(2-hydroxyethyl)aminomethylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonic acids.

    Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include phosphonic acids and substituted phosphonates, which have applications in various fields .

Scientific Research Applications

Diethyl bis(2-hydroxyethyl)aminomethylphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of adhesives, sealants, and polymers

Mechanism of Action

The mechanism of action of diethyl bis(2-hydroxyethyl)aminomethylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (hydroxymethyl)phosphonate
  • 2-Aminoethyl dihydrogen phosphate
  • 3-Aminopropylphosphonic acid
  • (Aminomethyl)phosphonic acid

Uniqueness

Diethyl bis(2-hydroxyethyl)aminomethylphosphonate is unique due to its dual hydroxyl and phosphonate functionalities, which provide versatility in chemical reactions and applications. Its ability to form stable complexes with metal ions and its reactivity in various chemical processes make it distinct from other similar compounds .

Properties

IUPAC Name

2-[diethoxyphosphorylmethyl(2-hydroxyethyl)amino]ethanol
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InChI

InChI=1S/C9H22NO5P/c1-3-14-16(13,15-4-2)9-10(5-7-11)6-8-12/h11-12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CCJKFLLIJCGHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CN(CCO)CCO)OCC
Source PubChem
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Molecular Formula

C9H22NO5P
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DSSTOX Substance ID

DTXSID2029242
Record name Diethyl (N,N-bis(2-hydroxyethyl)amino)methanephosphonate
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Molecular Weight

255.25 g/mol
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Physical Description

Liquid, Dark amber liquid; [HSDB] Solid; [MSDSonline]
Record name Phosphonic acid, P-[[bis(2-hydroxyethyl)amino]methyl]-, diethyl ester
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Record name Diethyl ((diethanolamino)methyl)phosphonate
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Solubility

In water, 900 g/L at 25 °C[US EPA; High Production Volume (HPV) Challenge Program. The HPV Voluntary Challenge Chemical List. Robust Summaries and Test Plans. Phosphonic Acid, [
Record name DIETHYL ((DIETHANOLAMINO)METHYL)PHOSPHONATE
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Density

Specific gravity: 1.160 at 25 °C/25 °C
Record name DIETHYL ((DIETHANOLAMINO)METHYL)PHOSPHONATE
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Vapor Pressure

0.43 [mmHg], 0.43 mm Hg at 20 °C[US EPA; High Production Volume (HPV) Challenge Program. The HPV Voluntary Challenge Chemical List. Robust Summaries and Test Plans. Phosphonic Acid, [
Record name Diethyl ((diethanolamino)methyl)phosphonate
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Record name DIETHYL ((DIETHANOLAMINO)METHYL)PHOSPHONATE
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Color/Form

Dark amber liquid

CAS No.

2781-11-5
Record name Diethyl P-[[bis(2-hydroxyethyl)amino]methyl]phosphonate
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Record name Diethyl ((diethanolamino)methyl)phosphonate
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Record name Phosphonic acid, P-[[bis(2-hydroxyethyl)amino]methyl]-, diethyl ester
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Record name Diethyl (N,N-bis(2-hydroxyethyl)amino)methanephosphonate
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Record name Diethyl bis(2-hydroxyethyl)aminomethylphosphonate
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Record name DIETHYL (N,N-BIS(2-HYDROXYETHYL)AMINO)METHYLPHOSPHONATE
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Record name DIETHYL ((DIETHANOLAMINO)METHYL)PHOSPHONATE
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Synthesis routes and methods

Procedure details

Diethyl phosphite (2.5 mol, 352/3 g) was added slowly to a mixture of the product from stage (1.1) and Amberlight™ IR120 resin—acid form (available from Aldrich, 100 g) to form a reaction mixture. On completion of the addition, the reaction mixture was stirred at 60° C. for 2 hours and then allowed to cool to a temperature of 25° C. The product was extracted with a 2:1 mixture of diethyl ether and ethyl acetate (5×300 ml), the combined extracts were dried over magnesium sulphate and evaporated to give 354 g of diethyl [bis(2-hydroxyethyl)amino]methylphosphonate in the form of a pale yellow liquid. The product was stored over 4A molecular sieves. This was designated Monomer (1).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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